

Development of analytical methods for 4-Propyl-1-indanone quantification

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Application Note: Quantitative Analysis of 4-Propyl-1-indanone Abstract

This document provides detailed application notes and protocols for the quantitative analysis of **4-Propyl-1-indanone** in various matrices. The methods described herein are intended for researchers, scientists, and drug development professionals. This note outlines three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes a detailed experimental protocol, data presentation guidelines, and visual diagrams to illustrate the workflow.

Introduction

4-Propyl-1-indanone is a chemical compound belonging to the indanone class of molecules. [1][2] Indanone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as antiviral, anti-inflammatory, and anticancer agents, as well as their use in the development of treatments for neurodegenerative diseases.[1][2][3] Accurate and precise quantification of **4-Propyl-1-indanone** is crucial for pharmacokinetic studies, formulation development, and quality control in pharmaceutical research. This application note details robust analytical methodologies for this purpose.



Analytical Methods

Three primary analytical methods are proposed for the quantification of **4-Propyl-1-indanone**: HPLC-UV for routine analysis, GC-MS for volatile and semi-volatile analysis, and LC-MS/MS for high-sensitivity and selectivity, particularly in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. It is a robust and cost-effective method suitable for the analysis of **4-Propyl-1-indanone** in bulk drug substances and simple formulations.

- Instrumentation:
 - HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
 - Data acquisition and processing software.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).[4]
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[4]
 The exact ratio should be optimized for best peak shape and retention time. For MS-compatible methods, formic acid can be used as a modifier instead of non-volatile acids.
 [5]
 - Flow Rate: 1.0 mL/min.[4]
 - Column Temperature: 35°C.[4]
 - Injection Volume: 10 μL.[4]
 - Detection Wavelength: To be determined by UV scan of 4-Propyl-1-indanone (typically in the range of 254 nm for aromatic compounds).

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- Run Time: 10 minutes or until the peak of interest has eluted and the baseline is stable.
- Standard and Sample Preparation:
 - Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Propyl-1-indanone reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.[4]
 - Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.
 - Sample Preparation: Dissolve the sample containing 4-Propyl-1-indanone in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 μm syringe filter before injection.

Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
- Quantify the amount of 4-Propyl-1-indanone in the samples by interpolating their peak areas from the calibration curve.



Parameter	Value
Retention Time (min)	e.g., 4.5
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD) (μg/mL)	To be determined
Limit of Quantification (LOQ) (μg/mL)	To be determined
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides mass spectral data for compound identification.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-offlight).
- Autosampler and data system.
- Chromatographic and Mass Spectrometric Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
 - Inlet Temperature: 250°C.
 - Injection Mode: Splitless or split (e.g., 10:1 split ratio).
 - Oven Temperature Program:

Methodological & Application





• Initial temperature: 100°C, hold for 1 minute.

Ramp: 10°C/min to 280°C.

Hold: 5 minutes at 280°C.

• MS Transfer Line Temperature: 280°C.

Ion Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-400.

- Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
- Standard and Sample Preparation:
 - Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-Propyl-1-indanone in a volatile organic solvent such as methanol or dichloromethane.
 - \circ Working Standard Solutions: Dilute the stock solution to prepare calibration standards in the range of 0.1 μ g/mL to 10 μ g/mL.
 - Sample Preparation: Extract 4-Propyl-1-indanone from the sample matrix using a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range.
- Data Analysis:
 - Identify the **4-Propyl-1-indanone** peak based on its retention time and mass spectrum.
 - For quantification in SIM mode, select characteristic ions of 4-Propyl-1-indanone.
 - Construct a calibration curve and perform linear regression as described for the HPLC-UV method.



Parameter	Value
Retention Time (min)	e.g., 12.8
Quantifier Ion (m/z)	To be determined
Qualifier Ions (m/z)	To be determined
Linearity Range (μg/mL)	0.1 - 10
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD) (ng/mL)	To be determined
Limit of Quantification (LOQ) (ng/mL)	To be determined

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices, such as plasma or tissue homogenates, due to its high sensitivity and selectivity.[7][8]

- Instrumentation:
 - UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
 - Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
- Chromatographic and Mass Spectrometric Conditions:
 - Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
 - Mobile Phase A: 0.1% formic acid in water.[9][10]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
 - Gradient Elution:
 - 0-1 min: 10% B



■ 1-5 min: 10% to 90% B

■ 5-6 min: 90% B

• 6-6.1 min: 90% to 10% B

• 6.1-8 min: 10% B

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

• Ion Source: ESI in positive ion mode.

Ion Source Parameters:

Capillary Voltage: 3500 V.[9]

Gas Temperature: 250°C.[9]

Gas Flow: 13 L/min.[9]

Nebulizer Pressure: 35 psi.[9]

- MRM Transitions:
 - Determine the precursor ion (e.g., [M+H]+) and product ions for **4-Propyl-1-indanone** by direct infusion.
 - Optimize collision energy for each transition.
- Standard and Sample Preparation:
 - Standard and Sample Preparation: Similar to HPLC-UV, but with concentrations typically in the ng/mL range.
 - Biological Sample Preparation: For plasma or serum, perform protein precipitation with acetonitrile followed by centrifugation. Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples.



- Data Analysis:
 - Integrate the peak areas of the specified MRM transitions.
 - Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used).

Parameter	Value
Retention Time (min)	e.g., 3.2
Precursor Ion (m/z)	To be determined
Product Ion (m/z)	To be determined
Linearity Range (ng/mL)	0.1 - 100
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD) (pg/mL)	To be determined
Limit of Quantification (LOQ) (pg/mL)	To be determined

Visualizations

Caption: General workflow for the quantification of **4-Propyl-1-indanone**.

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